

Comparative Guide: UV-Vis Absorption Spectra of Conjugated Benzoxazinone Systems

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Compound of Interest

Compound Name: 2-Methyl-2H-1,3-benzoxazin-4(3H)-one
CAS No.: 20602-57-7
Cat. No.: B8703338

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Executive Summary & Scientific Context

Conjugated benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones, represent a critical class of heterocyclic pharmacophores.^[1] Unlike their coumarin (2H-chromen-2-one) analogs, which rely on a lactone core, benzoxazinones incorporate a cyclic imine (C=N) and a lactam-like functionality. This structural difference fundamentally alters their electronic transitions, quantum yields, and solvatochromic behavior.

This guide serves to:

- Quantify the spectral differences between benzoxazinones and coumarins.
- Elucidate the role of substituents (EDGs/EWGs) on the HOMO-LUMO gap.
- Provide a validated, self-consistent protocol for synthesis and spectral characterization.

Mechanistic Principles of Absorption

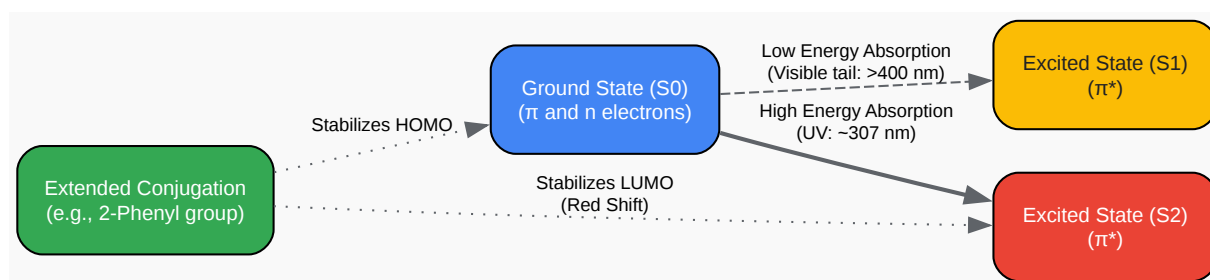
The UV-Vis absorption of 2-phenyl-4H-3,1-benzoxazin-4-one is governed by two primary electronic transitions:

- Transition (High Intensity): The dominant band, typically observed between 300–350 nm. This corresponds to the conjugation across the phenyl ring and the heterocyclic core.
- Transition (Lower Intensity): A forbidden or weakly allowed transition involving the non-bonding electrons on the nitrogen and oxygen atoms. This band often tails into the visible region (>400 nm), responsible for the compound's characteristic pale yellow color.

Electronic Transition Pathway

The following diagram illustrates the electronic states and the impact of conjugation on the energy gap (

).



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Figure 1: Jablonski-style diagram illustrating the primary electronic transitions. The conjugation length directly modulates the energy gap, causing bathochromic shifts.

Comparative Analysis: Benzoxazinone vs. Coumarin

The following table contrasts the core spectral properties of the parent benzoxazinone with the parent coumarin. Note that while both are bicyclic systems, the nitrogen atom in the benzoxazinone ring introduces an auxochromic effect that distinctively alters the spectra.

Table 1: Spectral Comparison of Core Systems

Feature	2-Phenyl-4H-3,1-benzoxazin-4-one	Coumarin (2H-chromen-2-one)	Mechanistic Driver
Core Structure	Cyclic Imine / Lactone-equivalent	Cyclic Lactone	N-atom vs. O-atom electronegativity
(Ethanol)	307 nm (primary), tail >400 nm	311 nm	Benzoxazinone's C=N bond enables distinct transitions.
Molar Extinction ()	~10,000 – 15,000	~9,800	Similar -systems; Benzoxazinone often higher due to phenyl conjugation.
Visual Appearance	Pale Yellow Solid	Colorless / White Solid	tail in benzoxazinone absorbs violet light.
Solvatochromism	Strong Positive (Red shift in polar solvents)	Moderate Positive	ICT state is more stabilized in polar solvents for the imine system.
Fluorescence	Weak to Moderate (highly substituent dependent)	Moderate to Strong	Coumarin rigidity favors radiative decay; Benzoxazinone has more non-radiative pathways.

Substituent Effects[2]

- Electron Donating Groups (EDGs): Substituents like

or

at the 6- or 7-position of the benzoxazinone ring push electron density into the conjugated system. This destabilizes the HOMO more than the LUMO, reducing the energy gap and

causing a bathochromic (red) shift (e.g.,

shifts from 307 nm

350+ nm).

- Electron Withdrawing Groups (EWGs): Groups like

typically cause hypsochromic (blue) shifts or introduce new Charge Transfer (CT) bands. For example, nitro-substituted derivatives often exhibit broad absorption bands extending well into the visible region (450–500 nm).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard reagents and self-validating purification steps.

A. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol relies on the cyclodehydration of N-acylanthranilic acids, a robust pathway yielding high purity.

Reagents: Anthranilic acid (137.14 g/mol), Benzoyl chloride (140.57 g/mol), Pyridine (Solvent/Base).

Workflow:

- Dissolution: Dissolve 0.01 mol (1.37 g) of anthranilic acid in 10 mL of dry pyridine. Note: Pyridine acts as both solvent and acid scavenger.
- Acylation: Add 0.01 mol (1.16 mL) of benzoyl chloride dropwise at

to control the exotherm.
- Cyclization: Stir at room temperature for 2 hours. The formation of the intermediate N-benzoylanthranilic acid occurs first, followed by cyclization.
- Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to neutralize pyridine).

- Isolation: Filter the precipitated pale yellow solid.
- Purification: Recrystallize from ethanol. Validation: Melting point should be 123–125 °C.

B. UV-Vis Spectral Measurement

Objective: Determine

and Calculate Molar Extinction Coefficient (

).

Protocol:

- Stock Solution: Prepare a

M stock solution in spectroscopic grade Ethanol (e.g., 2.23 mg in 10 mL).
- Dilution Series: Prepare dilutions of

M,

M, and

M.
- Baseline Correction: Run a blank scan with pure Ethanol from 200 nm to 800 nm.
- Measurement: Scan the samples. Ensure the absorbance () at

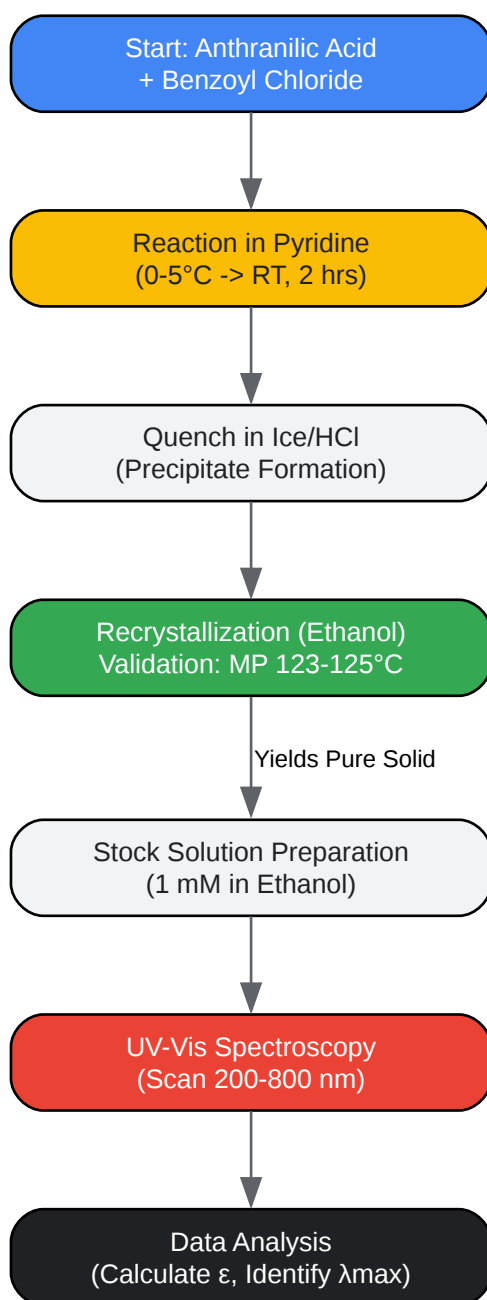
) at

is between 0.1 and 1.0 for linearity (Beer-Lambert Law).
- Calculation:

, where

cm.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow from chemical synthesis to spectral analysis.

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